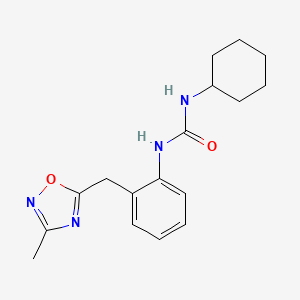
1-Cyclohexyl-3-(2-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)phenyl)urea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound "1-Cyclohexyl-3-(2-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)phenyl)urea" is a urea derivative, which is a class of compounds known for their wide range of applications in chemistry and biology. Urea derivatives are often studied for their potential use in various fields, including medicine and agriculture. The papers provided focus on different urea derivatives and their reactions, which can offer insights into the behavior of the compound .
Synthesis Analysis
The synthesis of urea derivatives can involve multiple steps, including nucleophilic and electrophilic substitution reactions, as well as oxidation processes. For instance, the synthesis of 1-Cyclopentyl-3-(3-hydroxyphenyl)urea, a related compound, was achieved through a two-step substitution and one-step oxidation, as detailed in the second paper . This information suggests that a similar approach could potentially be applied to synthesize the compound of interest, with adjustments made for the specific substituents present in its structure.
Molecular Structure Analysis
The molecular structure of urea derivatives can be characterized using various spectroscopic techniques, such as NMR, FT-IR, and MS, as well as single-crystal X-ray diffraction . Density Functional Theory (DFT) studies are also valuable for optimizing the structure and comparing it with experimental data. The frontier molecular orbitals calculated in these studies can reveal important structural features and physicochemical properties of the molecules . These methods would likely be applicable to the analysis of the molecular structure of "1-Cyclohexyl-3-(2-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)phenyl)urea."
Chemical Reactions Analysis
Urea derivatives can undergo various chemical reactions, depending on their substituents and reaction conditions. For example, cyclohexylamine, a structural component related to the cyclohexyl group in the compound of interest, reacts with different aldehydes to form products through nucleophilic substitution or condensation followed by hydrolysis . The nature of the substituents can significantly influence the reaction pathway and the resulting products. These findings can provide a basis for predicting the reactivity of the compound under different chemical conditions.
Physical and Chemical Properties Analysis
The physical and chemical properties of urea derivatives can be influenced by their molecular structure. For example, the presence of intramolecular hydrogen bonds and the electronic polarization of certain groups within the molecule can affect properties such as solubility, melting point, and reactivity . The study of these properties is essential for understanding the behavior of the compound in various environments and for its potential applications.
Wissenschaftliche Forschungsanwendungen
Chemical Synthesis and Characterization
1-Cyclohexyl-3-(2-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)phenyl)urea and its derivatives are subjects of chemical synthesis studies aiming at exploring their chemical properties and potential applications. For example, Jiang et al. (2008) discussed the synthesis of disubstituted ureas from amines and CO2 using a basic ionic liquid as the catalyst, which includes the structural framework similar to the chemical . These synthesis processes are pivotal for developing novel compounds with potential applications in various fields, including pharmaceuticals and materials science (Jiang et al., 2008).
Biological Activities and Applications
Compounds structurally related to 1-Cyclohexyl-3-(2-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)phenyl)urea have been explored for their biological activities. For instance, Tok et al. (2021) synthesized 2,5-disubstituted-1,3,4-oxadiazole derivatives bearing a urea moiety, demonstrating significant monoamine oxidase B inhibitory activity, which could have implications for treating neurological disorders. Such studies highlight the potential therapeutic applications of these compounds (Tok et al., 2021).
Material Science and Corrosion Inhibition
Research into the applications of 1-Cyclohexyl-3-(2-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)phenyl)urea derivatives extends into material science, particularly in corrosion inhibition. Mistry et al. (2011) investigated the corrosion inhibition performance of 1,3,5-triazinyl urea derivatives, indicating that compounds with a similar urea structure could serve as effective corrosion inhibitors for metals in acidic environments. This research provides insights into the development of new corrosion inhibitors for industrial applications (Mistry et al., 2011).
Eigenschaften
IUPAC Name |
1-cyclohexyl-3-[2-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]phenyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N4O2/c1-12-18-16(23-21-12)11-13-7-5-6-10-15(13)20-17(22)19-14-8-3-2-4-9-14/h5-7,10,14H,2-4,8-9,11H2,1H3,(H2,19,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CGSHCSFRAGVKMP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=N1)CC2=CC=CC=C2NC(=O)NC3CCCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Cyclohexyl-3-(2-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)phenyl)urea | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

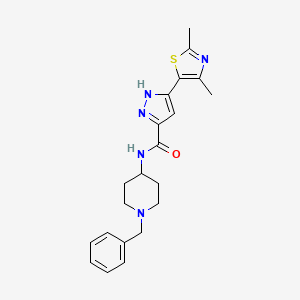
![7-(Benzo[d][1,3]dioxol-5-yl)-5-methyl-2-(m-tolyl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B3008240.png)
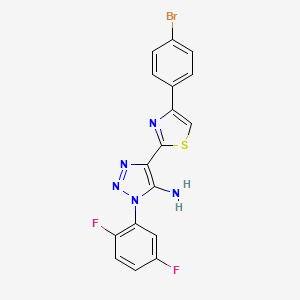
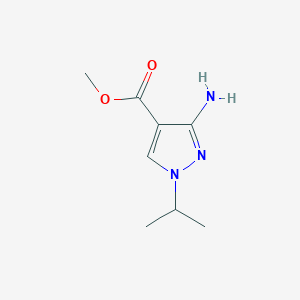
![1-[(pyridin-4-yl)methyl]-1H-indole-2-carboxylic acid](/img/structure/B3008243.png)
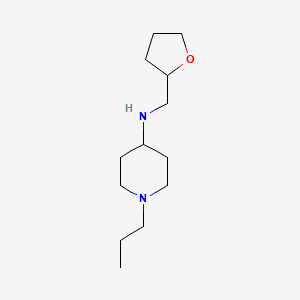
![N-(7-methylbenzo[1,2-d:4,3-d']bis(thiazole)-2-yl)isoxazole-5-carboxamide](/img/structure/B3008248.png)
![Ethyl 2-[2-(4-chlorophenyl)-5-methyl-1,3-thiazol-4-yl]acetate](/img/structure/B3008249.png)
![N-[3-(4-bromophenyl)-4-cyano-1,2-oxazol-5-yl]-4-chlorobenzamide](/img/structure/B3008251.png)
![(3,4,8,9-tetrahydro-1H-cyclopenta[3,4]pyrazolo[1,5-a]pyrazin-2(7H)-yl)(o-tolyl)methanone](/img/structure/B3008252.png)
![3-[(3-Methylphenoxy)methyl]-6-phenyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B3008253.png)
![1-[(2,6-dichlorophenyl)methyl]-6-oxo-N-[4-(trifluoromethoxy)phenyl]pyridine-3-carboxamide](/img/structure/B3008255.png)

![N-((2-hydroxy-1,2,3,4-tetrahydronaphthalen-2-yl)methyl)-2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetamide](/img/structure/B3008257.png)